Methyl 2-amino-4-bromo-3,5-dichlorobenzoate
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Overview
Description
Methyl 2-amino-4-bromo-3,5-dichlorobenzoate is an organic compound with a complex structure, featuring multiple halogen substitutions on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-bromo-3,5-dichlorobenzoate typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by reduction to convert the nitro group to an amine. Subsequent bromination and chlorination steps introduce the halogen atoms at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-bromo-3,5-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzene ring.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-amino-4-bromo-3,5-dichlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-bromo-3,5-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-amino-4-bromo-3,5-dichlorobenzoate is unique due to its specific halogen substitutions, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where these properties are advantageous.
Properties
Molecular Formula |
C8H6BrCl2NO2 |
---|---|
Molecular Weight |
298.95 g/mol |
IUPAC Name |
methyl 2-amino-4-bromo-3,5-dichlorobenzoate |
InChI |
InChI=1S/C8H6BrCl2NO2/c1-14-8(13)3-2-4(10)5(9)6(11)7(3)12/h2H,12H2,1H3 |
InChI Key |
RBPRDISXOLNGIU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1N)Cl)Br)Cl |
Origin of Product |
United States |
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